molecular formula C22H23N7O2 B2987284 N-(2-oxo-2-((2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)amino)ethyl)benzamide CAS No. 1396812-78-4

N-(2-oxo-2-((2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)amino)ethyl)benzamide

Cat. No. B2987284
CAS RN: 1396812-78-4
M. Wt: 417.473
InChI Key: PPZHYKKZWUOLLI-UHFFFAOYSA-N
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Description

This compound is a novel derivative designed and synthesized for its potential anti-tubercular activity . It is part of a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Synthesis Analysis

The synthesis of these compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The process involves various chemical reactions and the use of different reaction conditions .


Molecular Structure Analysis

The molecular structure of these compounds is complex, with various functional groups contributing to their overall structure . Single crystals were developed for some of the compounds in the series .


Chemical Reactions Analysis

These compounds were formed via various chemical reactions, including C–C bond cleavage promoted by I2 and TBHP . Other reactions involved the formation of 3-bromoimidazopyridines via one-pot tandem cyclization/bromination .

Scientific Research Applications

Chemodivergent Synthesis

This compound can be used in chemodivergent synthesis. N-(Pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This process was promoted by I2 and TBHP and the reaction conditions were mild and metal-free .

Therapeutic Potential of Imidazole Containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Electro-Oxidative Method

An electro-oxidative method for the ring opening of imidazopyridine derivatives is reported . This mild protocol offers a sustainable alternative to the existing harsh reaction conditions and unleashes an efficient approach to produce N - (pyridin-2-yl)amide derivatives with good tolerance of different functional groups .

Inhibitor of Tyrosine Kinases

A series of structural studies elucidated that Imatinib specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Synthesis of Novel Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives

In this study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles, were synthesized . Biological activities of the derivatives such as inhibitors of receptor tyrosine kinase, pharmacokinetics profiles, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity were evaluated .

properties

IUPAC Name

N-[2-oxo-2-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c30-20(16-24-21(31)17-6-2-1-3-7-17)27-18-14-25-22(26-15-18)29-12-10-28(11-13-29)19-8-4-5-9-23-19/h1-9,14-15H,10-13,16H2,(H,24,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZHYKKZWUOLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-2-((2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)amino)ethyl)benzamide

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